molecular formula C20H21ClN2 B12707763 Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride CAS No. 92124-10-2

Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride

Cat. No.: B12707763
CAS No.: 92124-10-2
M. Wt: 324.8 g/mol
InChI Key: MLYHOYMQHYAIKZ-UHFFFAOYSA-N
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Description

Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a phenyl group and a piperidinyl group attached to the isoquinoline core, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-methylphenyl)-3-(4-pyridyl)isoquinoline with a suitable reagent to introduce the piperidinyl group, followed by conversion to the hydrochloride salt . The reaction conditions typically involve the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride include:

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a phenyl group and a piperidinyl group attached to the isoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

92124-10-2

Molecular Formula

C20H21ClN2

Molecular Weight

324.8 g/mol

IUPAC Name

1-phenyl-3-piperidin-4-ylisoquinoline;hydrochloride

InChI

InChI=1S/C20H20N2.ClH/c1-2-6-16(7-3-1)20-18-9-5-4-8-17(18)14-19(22-20)15-10-12-21-13-11-15;/h1-9,14-15,21H,10-13H2;1H

InChI Key

MLYHOYMQHYAIKZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl

Origin of Product

United States

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